molecular formula C17H21N5O3 B12400309 SARS-CoV-2-IN-36

SARS-CoV-2-IN-36

Cat. No.: B12400309
M. Wt: 343.4 g/mol
InChI Key: SIAGAQKABIKUQR-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SARS-CoV-2-IN-36 is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader class of inhibitors designed to target specific viral proteins and enzymes, thereby hindering the virus’s ability to replicate and spread within the host.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-36 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:

    Formation of Key Intermediates: This step involves the preparation of essential building blocks through reactions such as alkylation, acylation, or condensation.

    Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts in cross-coupling reactions.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing robust purification processes to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-36 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

SARS-CoV-2-IN-36 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its ability to inhibit viral replication, making it a valuable tool in virology research.

    Medicine: Explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics.

Mechanism of Action

The mechanism of action of SARS-CoV-2-IN-36 involves targeting specific viral proteins and enzymes essential for the replication of the SARS-CoV-2 virus. By binding to these molecular targets, the compound inhibits their activity, thereby preventing the virus from replicating and spreading. Key molecular targets include the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), both of which play crucial roles in the viral life cycle .

Comparison with Similar Compounds

Similar Compounds

    Remdesivir: Another antiviral compound that targets the RNA-dependent RNA polymerase of SARS-CoV-2.

    Favipiravir: Inhibits viral RNA polymerase and has been used in the treatment of influenza and COVID-19.

    Molnupiravir: A nucleoside analog that induces viral RNA mutagenesis.

Uniqueness

SARS-CoV-2-IN-36 is unique in its specific binding affinity and inhibitory activity against the main protease of SARS-CoV-2. This specificity potentially reduces off-target effects and enhances its therapeutic efficacy compared to other antiviral agents.

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-(1H-imidazol-5-yl)-3-oxopropan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C17H21N5O3/c18-8-16(24)22-15(6-12-4-2-1-3-5-12)17(25)21-14(10-23)7-13-9-19-11-20-13/h1-5,9-11,14-15H,6-8,18H2,(H,19,20)(H,21,25)(H,22,24)/t14-,15-/m0/s1

InChI Key

SIAGAQKABIKUQR-GJZGRUSLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C=O)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C=O)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.